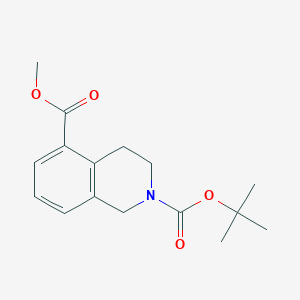
6-Fluoro-5-methoxy-2,3-dihydro-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-5-methoxy-2,3-dihydro-isoindol-1-one is a heterocyclic compound that features a fused ring system with a fluorine and methoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methoxy-2,3-dihydro-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2,3-dihydro-1H-inden-1-one and fluorinating agents.
Cyclization: The cyclization step involves the formation of the isoindoline ring, which can be facilitated by using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-5-methoxy-2,3-dihydro-isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
6-Fluoro-5-methoxy-2,3-dihydro-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-5-methoxy-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Fluoro-6-methoxy-2,3-dihydro-1H-isoindol-1-one: This compound is structurally similar but differs in the position of the fluorine and methoxy groups.
5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one: Another similar compound with a different ring structure.
Uniqueness
6-Fluoro-5-methoxy-2,3-dihydro-isoindol-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups provides a distinct electronic environment that can be exploited in various applications.
Propiedades
IUPAC Name |
6-fluoro-5-methoxy-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-13-8-2-5-4-11-9(12)6(5)3-7(8)10/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPSAKHLNPGEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CNC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Bromo-1,3,4,5-tetrahydro-pyrido[4,3-b]indole-2-carboxylic acid tert-butyl ester](/img/structure/B8188358.png)
![tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8188365.png)









